3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine
Description
3-(1H-Pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole core substituted with a pyrazole moiety. Its synthesis and structural characterization are critical for applications in medicinal chemistry and materials science. The compound’s discontinued commercial availability (as noted in ) suggests challenges in synthesis or stability, warranting further exploration of its derivatives.
Properties
IUPAC Name |
3-pyrazol-1-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-10-4-7-9-5(10)11-3-1-2-8-11/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVKWRXVOJXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=CN2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as palladium or bases to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties by inhibiting fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole.
- Case Study : A study demonstrated that derivatives of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine showed significant activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL .
Anti-inflammatory Properties
- Inhibition of COX Enzymes : Research has shown that derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. Such compounds have been linked to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Experimental Findings : In vivo studies indicated that certain triazole derivatives significantly reduced paw edema in carrageenan-induced models, demonstrating their potential as anti-inflammatory agents .
Antioxidant Activity
The antioxidant properties of these compounds have also been investigated. They demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems.
Anticancer Potential
Emerging studies suggest that this compound derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.
Fungicides
The triazole structure is prominent in agricultural fungicides due to its effectiveness against a wide range of fungal pathogens affecting crops. The compound has been explored for its potential use as a fungicide in agricultural settings.
Herbicides
Research into the herbicidal properties of triazole derivatives indicates their potential to disrupt metabolic pathways in target plants, offering a new avenue for weed management strategies.
Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Reaction of hydrazine derivatives with triazoles | Varies by method |
| Derivative A | Substitution reactions involving aryl halides | High |
| Derivative B | Multi-step synthesis involving cyclization | Moderate |
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and observed activities:
Key Comparative Insights
Structural Stability
- Electron-withdrawing groups (e.g., nitro in ) increase thermal stability but may reduce bioavailability. Pyrazole’s planar geometry (in the target compound) favors crystallinity, as seen in X-ray studies of analogs .
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